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molecular formula C11H19NO B8429390 13-aza-6-oxadispiro[4.2.4.I]tridecane

13-aza-6-oxadispiro[4.2.4.I]tridecane

Cat. No. B8429390
M. Wt: 181.27 g/mol
InChI Key: NBXPMONRFXACJL-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

A solution of 1-hydroxymethylcyclopentanamine (Method B1c; 263 g, 2.3 mol) and cyclopentanone (220 mL, 1.3 mol, 1.1 equiv.) in toluene (2.7 L) was heated at the reflux temp. with azeotropic removal of water until the theoretical amount of water had been collected (41.4 mL). The reaction mixture was concentrated to 700 mL by simple distillation, then cooled to room temp. and concentrated to constant weight under reduced pressure to give 6-aza-12-oxadispiro[4.1.4.2]tridecane (414 g, 100%) as a pale yellow oil: 1H NMR (CDCl3) δ1.55-1.89 (m, 17H), 3.60 (s, 2H).
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([NH2:8])[CH2:7][CH2:6][CH2:5][CH2:4]1.[C:9]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[CH2:7]1[C:3]2([CH2:2][O:1][C:9]3([CH2:13][CH2:12][CH2:11][CH2:10]3)[NH:8]2)[CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
263 g
Type
reactant
Smiles
OCC1(CCCC1)N
Name
Quantity
220 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
2.7 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with azeotropic removal of water until the theoretical amount of water
CUSTOM
Type
CUSTOM
Details
had been collected (41.4 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to 700 mL by simple distillation
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temp.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to constant weight under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1CCCC12NC1(CCCC1)OC2
Measurements
Type Value Analysis
AMOUNT: MASS 414 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 175.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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